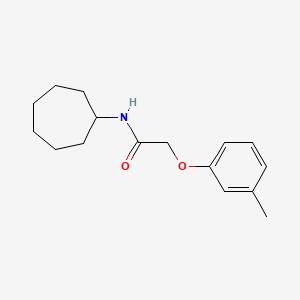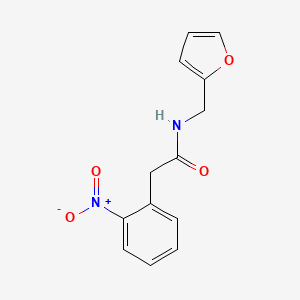
N-(2-furylmethyl)-2-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-(2-nitrophenyl)acetamide, commonly known as FMA-1, is a chemical compound that has been widely studied for its potential applications in scientific research. FMA-1 belongs to the class of nitroaromatic compounds and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
FMA-1 has been found to have a range of scientific research applications, particularly in the study of oxidative stress and inflammation. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has been found to be highly sensitive and selective in this regard. FMA-1 has also been used to study the effects of oxidative stress on various biological systems, including cells and tissues.
作用機序
The mechanism of action of FMA-1 is not fully understood, but it is believed to involve the formation of a nitroso derivative upon reaction with ROS. This nitroso derivative is highly fluorescent and can be used to detect and quantify the levels of ROS in biological systems. FMA-1 has also been found to exhibit antioxidant properties, which may be due to its ability to scavenge ROS.
Biochemical and Physiological Effects
FMA-1 has been found to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to protect cells and tissues from oxidative damage and to reduce inflammation in various animal models. FMA-1 has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of FMA-1 is its high sensitivity and selectivity for ROS detection. It is also relatively easy to synthesize and can be obtained in high purity. However, FMA-1 has some limitations for lab experiments, including its potential toxicity at high concentrations. It is also relatively unstable and may degrade over time, which can affect its accuracy as a ROS probe.
将来の方向性
There are several potential future directions for research on FMA-1. One area of interest is the development of new derivatives and analogs with improved properties, such as increased stability and reduced toxicity. Another area of interest is the application of FMA-1 in the study of other biological processes, such as apoptosis and autophagy. Additionally, FMA-1 may have potential applications in the development of new therapies for oxidative stress-related diseases.
合成法
FMA-1 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with furfurylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-9-11-5-3-7-19-11)8-10-4-1-2-6-12(10)15(17)18/h1-7H,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIORSUALLXHFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)

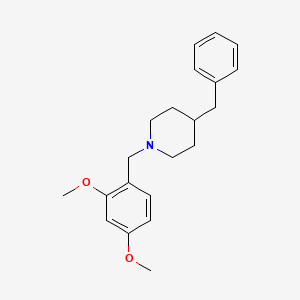
![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
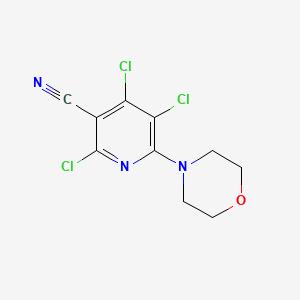
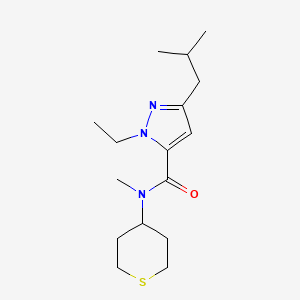
![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)
